molecular formula C5H2Cl2N2O2 B13799987 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride CAS No. 66328-08-3

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride

Cat. No.: B13799987
CAS No.: 66328-08-3
M. Wt: 192.98 g/mol
InChI Key: GLNSJGWKYCJNIR-UHFFFAOYSA-N
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Description

4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) is a heterocyclic compound that contains a pyridazine ring substituted with a carbonyl chloride group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) typically involves the chlorination of pyridazine derivatives. One common method involves the reaction of 4-pyridazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by chlorination using phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modulate receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazinecarboxylic acid share structural similarities.

    Chlorinated Heterocycles: Compounds like 6-chloropyridazine and 4-chloropyridine have similar chlorine substitution patterns.

Uniqueness

4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a carbonyl chloride and a chlorine atom on the pyridazine ring allows for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

66328-08-3

Molecular Formula

C5H2Cl2N2O2

Molecular Weight

192.98 g/mol

IUPAC Name

3-chloro-6-oxo-1H-pyridazine-5-carbonyl chloride

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H,9,11)

InChI Key

GLNSJGWKYCJNIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NN=C1Cl)C(=O)Cl

Origin of Product

United States

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